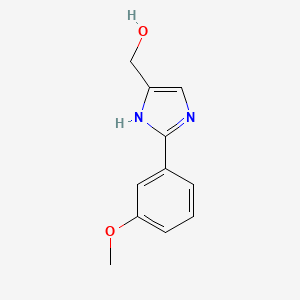

2-(3-Methoxyphenyl)imidazole-4-methanol

Description

Significance of Imidazole (B134444) Heterocycles as Privileged Structures in Chemical Science

In the realm of chemical science, certain molecular scaffolds are deemed "privileged structures" due to their ability to bind to multiple, unrelated biological targets with high affinity. The imidazole heterocycle is a quintessential example of such a framework. bldpharm.comscbt.com This privileged nature stems from its aromaticity, the presence of both a basic and an acidic nitrogen atom, and its capacity to act as a hydrogen bond donor and acceptor. researchgate.netscbt.com These features allow imidazole-containing molecules to mimic the side chain of the amino acid histidine, a crucial component in many enzymatic active sites. scbt.comsigmaaldrich.com Consequently, imidazole derivatives are found at the heart of numerous natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. nih.govsigmaaldrich.com

The stability of the imidazole ring, coupled with its water-solubility and hydrogen bonding capabilities, makes it a highly sought-after moiety in medicinal chemistry. researchgate.net Its versatility is further underscored by its presence in fundamental biological molecules such as purines and histamine, highlighting its intrinsic biocompatibility and importance in physiological processes. nih.govscbt.com

Overview of Substituted Imidazole Derivatives in Contemporary Research Paradigms

The functionalization of the imidazole core at its various positions has given rise to a vast library of substituted derivatives, each with tailored properties and potential applications. nih.govchemicalbook.com Contemporary research has seen a surge in the development of novel synthetic methodologies to access these derivatives with high regioselectivity and efficiency. nih.govresearchgate.net These methods include classical approaches like the Radziszewski and Van Leusen syntheses, as well as modern techniques such as microwave-assisted synthesis. chemicalbook.com

Substituted imidazole derivatives are at the forefront of research in numerous therapeutic areas, including oncology, infectious diseases, and inflammation. sigmaaldrich.comchemicalbook.com For instance, various derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. chemicalbook.com The strategic placement of different substituents on the imidazole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling medicinal chemists to optimize potency, selectivity, and metabolic stability. researchgate.netchemicalbook.com

Contextualization of 2-(3-Methoxyphenyl)imidazole-4-methanol within Imidazole Chemistry

The compound this compound belongs to the class of 2,4-disubstituted imidazoles. The presence of a 3-methoxyphenyl (B12655295) group at the 2-position and a methanol (B129727) group at the 4-position suggests a molecule with specific steric and electronic features that could influence its biological activity. The methoxy (B1213986) group on the phenyl ring can modulate the compound's lipophilicity and electronic density, while the methanol group provides a potential site for further functionalization or interaction with biological targets through hydrogen bonding.

While the broader class of substituted imidazoles is extensively studied, detailed research findings, including specific synthesis routes and in-depth biological evaluations for this compound, are not widely available in the public scientific literature. Its structural motifs, however, place it within a class of compounds that are of significant interest in the ongoing quest for novel therapeutic agents. The exploration of such specific derivatives is crucial for expanding the chemical space of imidazole-based compounds and uncovering new structure-activity relationships.

Due to a lack of specific and detailed research findings in the available scientific literature for the chemical compound "this compound," a comprehensive and scientifically accurate article focusing solely on this compound, as per the user's strict instructions, cannot be generated at this time. The provided introductory sections offer a general context for the importance of imidazole scaffolds in chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

[2-(3-methoxyphenyl)-1H-imidazol-5-yl]methanol |

InChI |

InChI=1S/C11H12N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |

InChI Key |

AIQZJSJSFIBJRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(N2)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxyphenyl Imidazole 4 Methanol

Intramolecular and Intermolecular Reaction Pathways of the Imidazole (B134444) Ring

The imidazole ring in 2-(3-methoxyphenyl)imidazole-4-methanol is a versatile platform for various chemical transformations, participating in both intramolecular and intermolecular reactions. These reactions are influenced by the electronic nature of the ring and the presence of functional groups that can engage in bonding interactions.

Intramolecular Reactions:

Intramolecular hydrogen bonding plays a significant role in determining the conformational preferences and reactivity of the molecule. A plausible intramolecular hydrogen bond can form between the hydroxyl group at C4 and the nitrogen atom at the N3 position of the imidazole ring, creating a pseudo-six-membered ring. This interaction can influence the molecule's geometry and the accessibility of the involved functional groups to external reagents. nih.govnih.gov The stability of such a hydrogen bond would depend on the solvent environment, with nonpolar solvents favoring its formation.

In addition to hydrogen bonding, intramolecular cyclization reactions are possible under specific conditions. For instance, activation of the primary alcohol followed by nucleophilic attack by the N3 nitrogen could lead to the formation of a fused ring system. While not specifically documented for this molecule, analogous cyclizations of 2-aryl indoles suggest the feasibility of such pathways. nih.gov The synthesis of imidazo[5,1-a]isoquinolines from related precursors highlights the potential for the imidazole nitrogen to participate in intramolecular ring-forming reactions. researchgate.netnih.gov

Intermolecular Reactions:

The presence of both a hydrogen bond donor (the N-H of the imidazole and the O-H of the alcohol) and acceptors (the nitrogen atoms of the imidazole and the oxygen of the alcohol) facilitates the formation of intermolecular hydrogen-bonded networks. nih.gov These interactions can lead to self-assembly and aggregation in solution and in the solid state, influencing physical properties such as solubility and melting point.

The imidazole ring itself can participate in intermolecular reactions such as N-alkylation and N-arylation. The nucleophilic character of the imidazole nitrogen allows for reactions with various electrophiles. Furthermore, the C-H bonds of the imidazole ring can be activated for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of additional substituents.

Influence of the Methoxyphenyl Substituent on Reactivity Profiles

The 3-methoxyphenyl (B12655295) group at the C2 position of the imidazole ring exerts a significant electronic influence on the reactivity of the entire molecule. The methoxy (B1213986) group (-OCH3) is an electron-donating group through resonance and an electron-withdrawing group through induction. Its position on the phenyl ring determines the net electronic effect on the imidazole core.

In the meta position, the resonance effect of the methoxy group is less pronounced compared to the ortho and para positions. Consequently, the inductive electron-withdrawing effect plays a more significant role. This can be quantified using Hammett substituent constants (σ). wikipedia.orgutexas.eduviu.caresearchgate.net The Hammett constant for a meta-methoxy group is positive, indicating a net electron-withdrawing character.

This electron-withdrawing nature of the 3-methoxyphenyl substituent influences the reactivity of the imidazole ring in several ways:

Acidity/Basicity: The electron-withdrawing effect decreases the electron density on the imidazole ring, making the N-H proton more acidic and the nitrogen atoms less basic compared to an unsubstituted 2-phenylimidazole.

Electrophilic Aromatic Substitution: The reduced electron density deactivates the imidazole ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing effect can facilitate nucleophilic substitution reactions on the imidazole ring, should a suitable leaving group be present.

Computational studies on similar 2-aryl imidazole derivatives have shown that the nature of the substituent on the phenyl ring can significantly impact the electronic properties, such as the HOMO-LUMO gap, which in turn affects the molecule's reactivity and potential for charge transfer interactions. pesquisaonline.net

Transformations and Derivatizations Involving the Primary Alcohol Functionality at C4

The primary alcohol at the C4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation:

The primary alcohol can be oxidized to the corresponding aldehyde, 2-(3-methoxyphenyl)imidazole-4-carbaldehyde, using a range of mild oxidizing agents. Reagents such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are commonly employed for such transformations to avoid over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate for further synthetic manipulations, including reductive amination and Wittig reactions. The synthesis of 2-substituted 4-chloro-5-formylimidazoles via Vilsmeier-Haack reaction of related imidazole precursors highlights the utility of formylimidazoles in organic synthesis. patsnap.comepo.orggoogle.com

| Reagent/Condition | Product | Notes |

| MnO2 | 2-(3-Methoxyphenyl)imidazole-4-carbaldehyde | Selective for allylic and benzylic alcohols. |

| PCC | 2-(3-Methoxyphenyl)imidazole-4-carbaldehyde | Mild oxidant, typically used in dichloromethane. |

| Dess-Martin Periodinane | 2-(3-Methoxyphenyl)imidazole-4-carbaldehyde | Mild conditions, avoids heavy metal residues. |

Esterification:

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. youtube.comlibretexts.org This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Esterification can be used to introduce a wide variety of functional groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule. nih.govcommonorganicchemistry.comorganic-chemistry.org

Etherification:

Conversion of the alcohol to an ether can be achieved through various methods, most notably the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comorgchemres.orgorganic-chemistry.orgresearchgate.net This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl groups.

| Reaction | Reagents | Product |

| Esterification | R-COCl, Pyridine | 2-(3-Methoxyphenyl)imidazol-4-yl)methyl R-carboxylate |

| Etherification | 1. NaH; 2. R-X | 4-(Alkoxymethyl)-2-(3-methoxyphenyl)imidazole |

Degradation Pathways and Chemical Stability Studies

The stability of this compound is influenced by its susceptibility to various degradation pathways, including hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability:

The imidazole ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, ring-opening can occur. nih.govresearchgate.net The stability of the molecule in aqueous solution would also depend on the pH and temperature.

Oxidative Degradation:

The imidazole moiety can be susceptible to oxidation, particularly in the presence of reactive oxygen species. nih.gov Forced degradation studies on other imidazole-containing compounds have shown that oxidation can lead to the formation of various degradation products, including hydroxylated and ring-opened species. The methoxy group on the phenyl ring may also be susceptible to oxidative cleavage under harsh conditions.

Photodegradation:

Many aromatic and heterocyclic compounds are sensitive to light. Imidazole derivatives have been shown to undergo photodegradation upon exposure to UV light. nih.govrsc.orgresearchgate.netresearchgate.net The mechanism of photodegradation can be complex, often involving the formation of reactive intermediates such as radicals or excited states that can react with oxygen or other molecules in the environment. The specific photodegradation pathway of this compound would depend on the wavelength of light and the presence of photosensitizers. Studies on other imidazoles suggest that the degradation kinetics often follow first-order behavior. researchgate.netnih.gov

Mass Spectrometry Fragmentation:

The fragmentation pattern in mass spectrometry can provide insights into the molecule's stability and potential degradation pathways under energetic conditions. Common fragmentation pathways for related structures often involve cleavage of the substituents from the imidazole core. For this compound, characteristic fragments would likely arise from the loss of the hydroxymethyl group, the methoxy group, and cleavage of the bond between the phenyl and imidazole rings. miamioh.edu

Structure Activity Relationship Sar Methodologies and Ligand Design Principles

Advanced Approaches for Investigating Structure-Activity Relationships in Imidazole (B134444) Compounds

Modern drug discovery employs a range of sophisticated techniques to elucidate the SAR of imidazole derivatives. These methodologies go beyond traditional synthetic chemistry approaches to build predictive models that guide the design of more potent and selective molecules.

Computational and In Silico Methods: Computer-based methodologies are powerful tools for evaluating new drug candidates, offering a faster and more cost-effective approach to drug discovery. nih.gov Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a prominent method that calculates various molecular properties to build a predictive model. nih.gov This approach helps in understanding the relationship between the structural features of imidazole derivatives and their biological activity. nih.gov

Another key in silico technique is molecular docking , which predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Docking studies are instrumental in rational drug design, providing insights into the binding patterns and affinity of compounds. mdpi.comnih.gov For instance, docking can reveal how an imidazole compound interacts with specific amino acid residues, such as Lys53, through its N-3 nitrogen. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For imidazole-based compounds, a pharmacophore model might include features like aromatic rings, hydrogen bond donors, and hydrogen bond acceptors. tci-thaijo.org Pharmacophoric examination can determine that the imidazole ring may act as an aromatic or hydrophobic center depending on its substitutions. tci-thaijo.org

Activity-Atlas Visualization: This technique is used to visualize and understand the SAR of a series of compounds. nih.gov It helps to identify key molecular features that regulate biological activity, thereby guiding the design of novel and more effective drugs. nih.gov

These advanced approaches provide a detailed understanding of how structural modifications to the imidazole scaffold influence target binding and efficacy, accelerating the development of new therapeutic agents.

Elucidating the Influence of Substitution Patterns on Molecular Recognition and Binding

The specific arrangement and nature of substituents on the imidazole core are critical determinants of a molecule's interaction with its biological target. In 2-(3-Methoxyphenyl)imidazole-4-methanol, the 3-methoxyphenyl (B12655295) group and the imidazole-4-methanol (B184089) moiety each play distinct and crucial roles in molecular recognition. The imidazole ring itself is an amphoteric system, capable of acting as a receptor for anions, cations, and neutral molecules. rsc.org

The 3-methoxyphenyl group, attached at the 2-position of the imidazole ring, significantly influences the ligand's binding affinity and selectivity, primarily through hydrophobic and electronic interactions.

Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and can fit into corresponding hydrophobic pockets within a protein's active site. acs.org The methoxy (B1213986) group (-OCH₃) at the meta-position (position 3) can further modulate these interactions. Structural analyses of similar compounds have shown that a 3-methoxybenzene moiety can be buried in the interior hydrophobic pocket of an active site, stabilized by interactions with surrounding nonpolar residues like Valine, Tyrosine, Leucine, Cysteine, and Isoleucine. acs.org

Electronic Effects and Hydrogen Bonding: The methoxy group is an electron-donating group, which can influence the electron density of the phenyl ring and potentially modulate π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. While the methoxy group is not a strong hydrogen bond donor or acceptor, its oxygen atom can participate in weak hydrogen bonds.

The position of the methoxy group is critical. A study on methoxyphenyl β-diketones explored how changing the methoxy group's position on the aromatic ring affected biological activity, indicating that positional isomers can have significantly different potencies and bioavailabilities. mdpi.com

The table below summarizes the potential interactions of the 3-methoxyphenyl group.

Table 1: Potential Ligand-Target Interactions of the 3-Methoxyphenyl Group

| Interaction Type | Description | Potential Interacting Residues |

| Hydrophobic Interactions | The phenyl ring fits into nonpolar pockets of the target protein. | Val, Leu, Ile, Ala, Phe |

| Van der Waals Forces | Close-range attractive forces between the group and the protein surface. | Various |

| π-π Stacking | Interaction between the aromatic phenyl ring and aromatic amino acid side chains. | Phe, Tyr, Trp |

| Weak Hydrogen Bonding | The oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor. | Ser, Thr, Asn, Gln |

The imidazole-4-methanol portion of the molecule is pivotal for establishing specific, directional interactions that anchor the ligand in the correct orientation within the binding site.

Imidazole Ring Interactions: The imidazole ring is a versatile five-membered heterocycle with two nitrogen atoms. researchgate.net The pyrrole-type nitrogen (N-1) can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is a hydrogen bond acceptor. nih.gov This dual capability allows the imidazole ring to form multiple hydrogen bonds with the target protein, contributing significantly to binding affinity. researchgate.net It can also participate in π-π stacking, cation-π interactions, and coordination with metal ions if present in the active site. researchgate.net

Hydroxymethyl Group (-CH₂OH) Interactions: The methanol (B129727) group at the 4-position introduces a primary alcohol, which is a potent hydrogen bond donor (from the -OH group) and acceptor (from the oxygen atom). nih.gov Crystal structure analysis of (1H-Imidazol-4-yl)methanol reveals predominant hydrogen-bonding interactions where the hydroxyl H atom bonds with an imidazole N atom of an adjacent molecule, and the hydroxyl O atom bonds with the imidazole N-H group of another molecule. nih.gov This capacity for forming strong, directional hydrogen bonds is critical for orienting the ligand precisely and achieving high binding affinity.

The combination of the imidazole ring and the hydroxymethyl group creates a powerful motif for specific molecular recognition. rsc.orgmdpi.com

The table below details the specific interactions mediated by this moiety.

Table 2: Binding Contributions of the Imidazole-4-methanol Moiety

| Structural Feature | Interaction Type | Role in Binding |

| Imidazole N-1 (N-H) | Hydrogen Bond Donor | Anchors the ligand to H-bond acceptors (e.g., Asp, Glu, backbone carbonyls). |

| Imidazole N-3 | Hydrogen Bond Acceptor | Orients the ligand by binding to H-bond donors (e.g., Ser, Thr, Asn, Gln). |

| Imidazole Ring | π-π Stacking / Cation-π | Provides additional binding energy through interactions with aromatic/charged residues. |

| Hydroxymethyl (-OH) | Hydrogen Bond Donor | Forms strong, directional bonds with H-bond acceptors. |

| Hydroxymethyl (-O-) | Hydrogen Bond Acceptor | Forms hydrogen bonds with H-bond donors. |

Rational Design Principles for Novel Imidazole-Based Ligands

The rational design of new ligands based on the this compound scaffold involves a strategic approach to modify its structure to enhance desired properties like potency, selectivity, and bioavailability. nih.gov This process leverages the SAR insights gained from computational and experimental studies. mdpi.com

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known, SBDD can be employed. Molecular docking studies can predict how modifications to the lead compound will affect its binding. mdpi.com For example, one could explore replacing the 3-methoxyphenyl group with other substituted phenyl rings to optimize hydrophobic and electronic interactions. acs.org SAR analysis might show that substituents like halogens (e.g., Cl, F) could enhance binding affinity. mdpi.comnih.gov

Pharmacophore-Based Design: Using a validated pharmacophore model, new molecules can be designed that retain the key spatial arrangement of features. This could involve retaining the core imidazole-4-methanol moiety while exploring different aromatic groups at the 2-position to improve properties.

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties. For instance, the hydroxymethyl group could be replaced with bioisosteres like -NHOH or -CH₂NH₂ to probe for new hydrogen bonding patterns without drastically altering the molecule's size or electronics. Similarly, the methoxy group on the phenyl ring could be replaced with other small, electron-donating groups.

A common design strategy involves creating hybrid molecules by combining the imidazole core with other pharmacophores. nih.gov For example, linking the imidazole to another heterocyclic system via a flexible linker can enhance solubility and bioavailability, which is essential for crossing cell membranes to reach the target. nih.gov

The following table outlines potential design strategies for modifying the this compound scaffold.

Table 3: Rational Design Strategies for Imidazole-Based Ligands

| Strategy | Target Moiety | Proposed Modification | Desired Outcome |

| Optimize Hydrophobic Interactions | 3-Methoxyphenyl Group | Replace with larger or smaller alkyl/aryl groups; introduce halogens. | Enhance binding affinity and selectivity. |

| Modulate Hydrogen Bonding | Imidazole-4-methanol Moiety | Bioisosteric replacement of the -OH group (e.g., -NH₂). | Probe for new, potentially stronger, binding interactions. |

| Improve Pharmacokinetics | Entire Scaffold | Link to other chemical moieties (hybrid pharmacophore approach). | Enhance solubility, bioavailability, and metabolic stability. |

| Scaffold Hopping | Imidazole Ring | Replace with other 5-membered heterocycles (e.g., oxazole, thiazole). | Discover novel chemical series with potentially improved properties. |

Through the iterative application of these design principles, guided by advanced SAR methodologies, novel imidazole-based ligands with superior therapeutic potential can be developed.

Computational and Theoretical Chemistry of 2 3 Methoxyphenyl Imidazole 4 Methanol

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Characterization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure: A primary application of DFT is the characterization of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For 2-(3-Methoxyphenyl)imidazole-4-methanol, the HOMO would likely be distributed across the electron-rich imidazole (B134444) and methoxyphenyl rings, while the LUMO would also be located over this delocalized π-system.

Spectroscopic Characterization: DFT is also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating vibrational frequencies, researchers can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as C-H stretches, C=N vibrations of the imidazole ring, and C-O stretches of the methanol (B129727) and methoxy (B1213986) groups. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, correlating them with promotions of electrons between molecular orbitals (e.g., π→π* transitions).

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Exemplary Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides insights into a static, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms over time, revealing the molecule's flexibility and preferred conformations.

Conformational Analysis: The key rotatable bonds in this compound are the bond connecting the phenyl and imidazole rings and the bond connecting the methanol group to the imidazole ring. A conformational analysis would involve rotating these bonds to generate a potential energy surface, identifying low-energy (stable) and high-energy (unstable) conformations. This analysis would reveal, for instance, the preferred dihedral angle between the planes of the two aromatic rings, which is influenced by steric hindrance and electronic effects.

Molecular Dynamics: An MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces on each atom to model its trajectory over nanoseconds or longer. The results provide a dynamic picture of the molecule's behavior, showing how the rotatable bonds fluctuate and how the molecule interacts with its environment. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.

In Silico Mechanistic Studies of Reaction Pathways and Transition States

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the lowest-energy pathways from reactants to products.

A key aspect of these studies is the location of transition states (TS)—the highest energy point along a reaction coordinate. By calculating the structure and energy of a transition state, chemists can determine the activation energy of a reaction, which is the primary determinant of the reaction rate. For example, one could computationally study the oxidation of the methanol group or an electrophilic substitution on one of the aromatic rings. DFT calculations would be used to map the potential energy surface, identifying the reactants, intermediates, transition states, and products for the proposed mechanism.

Prediction of Molecular Interactions and Theoretical Binding Affinities with Biological Macromolecules

Given that imidazole derivatives are common in medicinal chemistry, predicting how this compound might interact with a biological target like an enzyme or receptor is a primary goal of computational studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A docking algorithm samples many possible conformations and positions of the molecule within the protein's active site, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For this molecule, the imidazole nitrogen atoms and the hydroxyl group of the methanol moiety could act as hydrogen bond donors or acceptors, while the aromatic rings could form π-π stacking or hydrophobic interactions.

Binding Affinity Estimation: Following docking, more sophisticated methods can be used to estimate the binding free energy, which indicates the strength of the interaction. Techniques like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide quantitative predictions of binding affinity, helping to rank potential drug candidates.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Exemplary Value/Interaction | Significance |

|---|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol | A more negative value suggests a stronger predicted interaction. |

| Hydrogen Bonds | Imidazole N-H with ASP-184; Methanol -OH with GLU-121 | Key specific interactions that anchor the ligand in the binding site. |

| Hydrophobic Interactions | Methoxyphenyl ring with LEU-75, VAL-83 | Non-specific interactions contributing to binding stability. |

| π-π Stacking | Imidazole ring with PHE-180 | Favorable interaction between aromatic rings. |

Quantum Chemical Descriptors and Their Correlation with Reactivity and Interaction Profiles

From the electronic structure calculated with quantum chemistry methods, numerous "descriptors" can be derived. These numerical values help to quantify aspects of reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Key descriptors include:

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures resistance to change in electron distribution. A harder molecule is less reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this molecule, the MEP would likely show negative potential around the imidazole nitrogen atoms and the oxygen atoms, highlighting these as likely sites for electrophilic attack or hydrogen bonding.

These descriptors provide a quantitative basis for comparing the reactivity and interaction potential of this compound with other similar molecules.

Advanced Applications of Imidazole Scaffolds in Chemical Research

Imidazole (B134444) Derivatives as Organocatalysts and Ligands in Transition Metal Catalysis

The imidazole framework is a cornerstone in the design of both organocatalysts and ligands for transition metal-catalyzed reactions. The nitrogen atoms of the imidazole ring can act as Lewis bases or nucleophiles, while the ring itself can be readily functionalized to create sterically and electronically tunable catalysts.

Some substituted imidazoles, such as 1-(4-methoxyphenyl)-1H-imidazole, have been identified as effective catalysts for the epoxidation of olefins under mild conditions, demonstrating moderate to good yields. nih.gov In the realm of transition metal catalysis, imidazole-based compounds are frequently employed as ligands due to their strong coordination with metal centers. pesquisaonline.net The synthetic accessibility of imidazoles allows for the fine-tuning of their steric and electronic properties to modulate the reactivity and selectivity of the metal catalyst. For instance, manganese meso-tetraarylporphyrins, which can be functionalized with imidazole linkers, have been immobilized on titanium dioxide and utilized as efficient catalysts for oxidation reactions. mdpi.com The field of transition metal-catalyzed synthesis of imidazopyridines heavily relies on various metal catalysts, including copper, palladium, and rhodium, often with imidazole derivatives as part of the core structure. beilstein-journals.org

The versatility of the imidazole scaffold is further highlighted by its use in catalyst-free reactions. For example, N-substituted imidazole derivatives can be synthesized through the N-nucleophilic allylic substitution of Morita–Baylis–Hillman adducts without the need for a metal catalyst. nih.gov

Role of Imidazole Derivatives in Functional Materials Research and Optoelectronic Applications

Imidazole derivatives are increasingly being investigated for their potential in the development of functional materials and optoelectronic devices. Their inherent aromaticity and the ability to participate in π-π stacking and hydrogen bonding interactions make them attractive building blocks for supramolecular assemblies and materials with tailored electronic and photophysical properties. cymitquimica.com

Substituted imidazoles are recognized for their utility in various applications, including as dyes for solar cells and in other optical applications. nih.gov The electronic properties of these compounds are of significant interest for both biological and photochemical applications. For example, imidazole-carbazole hybrids have been noted for their potential in blue light-emitting diodes due to their bipolar D-π-A (donor-π-acceptor) type transition. nih.gov

Computational studies, such as those using the Hartree-Fock approach, have been employed to understand the electronic properties of molecules like 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. pesquisaonline.net Such studies help in predicting the reactivity, selectivity, and charge transfer characteristics of these molecules, which is crucial for designing new functional materials. researchgate.net The integration of functional materials, including organic semiconductors like imidazole derivatives, into photonic and optoelectronic technologies is a rapidly advancing field with applications in medical diagnostics and beyond. mdpi.com

| Compound | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Imidazole-carbazole hybrid | Bipolar D-π-A type transition | Blue light-emitting diodes | nih.gov |

| 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide | Charge transfer characteristics studied by Hartree-Fock method | Design of new functional materials | pesquisaonline.netresearchgate.net |

| General substituted imidazoles | Tunable photophysical properties | Dyes for solar cells | nih.gov |

Imidazole Scaffolds in Chemical Biology Probes and Biosensor Development

The imidazole scaffold is a key component in the design of chemical probes and biosensors for detecting and imaging biologically relevant molecules. rsc.org Their ability to interact with biological targets and their suitability for incorporation into fluorescent or colorimetric reporting systems make them highly valuable in this field. nih.gov

A novel fluorescent probe based on a phenanthro-imidazole derivative has been developed for the selective and sensitive detection of Cu2+ ions in aqueous solutions. mdpi.com This chemosensor exhibits fluorescence quenching upon binding to copper ions, with a detection limit in the nanomolar range. The high selectivity of the probe is attributed to the strong chelation interaction between the imidazole-based ligand and the Cu2+ ion. mdpi.com The development of such probes is crucial for monitoring trace levels of metal ions in biological and environmental systems.

The design of high-quality chemical probes is essential for validating drug targets and understanding cellular pathways. escholarship.org Imidazole derivatives, with their diverse biological activities, serve as a foundational structure for the development of such probes.

Imidazole derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in drug discovery and development. The imidazole ring can mimic the histidine residue found in many enzyme active sites, leading to competitive inhibition.

A wide range of imidazole-containing compounds have demonstrated inhibitory activity against several key enzymes:

Cyclooxygenase (COX): Certain 4-halogenated 5-aryl-1-(4-methylsulfonylphenyl)imidazoles, such as 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole, have shown potent inhibitory activity against COX-2, an enzyme involved in inflammation. researchgate.net

Xanthine Oxidase (XO) and Acetylcholinesterase (AChE): A series of 2,4,5-triphenyl imidazole derivatives have been evaluated as inhibitors of XO and AChE, enzymes implicated in gout and Alzheimer's disease, respectively. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase: Imidazole-based inhibitors of EGFR have been designed and synthesized, showing promising anticancer activity. nih.gov

p38 MAP Kinase: Novel trifluoromethyl derivatives of imidazole have been synthesized and evaluated as inhibitors of p38 MAP kinase, a target for anti-inflammatory therapies. nih.gov

Carbonic Anhydrase (CA): Imidazole derivatives bearing alkyl and aryl ether functionalities have exhibited potent inhibition of human carbonic anhydrase I and II isozymes. acs.org

These studies highlight the versatility of the imidazole scaffold in designing selective enzyme inhibitors.

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 4-Chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole | COX-2 | Potent inhibitory activity with an IC50 of 3.3 nM ± 2.93. | researchgate.net |

| 2,4,5-Triphenyl imidazole derivatives | Xanthine Oxidase | Compound 3 was the most active inhibitor with an IC50 of 85.8 µg/mL. | mdpi.com |

| Fused imidazole derivatives | EGFR Kinase | Compound 3c showed potent EGFR inhibitory activity (IC50: 236.38 ± 0.04 nM). | nih.gov |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives | p38 MAP Kinase | Compound AA6 exhibited an IC50 value of 403.57 ± 6.35 nM. | nih.gov |

| Imidazole-derived aryl ethers | Carbonic Anhydrase I & II | IC50 values in the low nanomolar range (4.13 to 15.67 nM for hCA I and 5.65 to 14.84 nM for hCA II). | acs.org |

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology and drug design. Imidazole derivatives have been investigated for their ability to bind to and modulate the activity of various receptors.

For instance, 2-(3-methoxyphenyl)quinazoline (B11871692) derivatives have been described as ligands for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics. nih.gov While these initial compounds were non-specific, they paved the way for the discovery of more selective CAR agonists based on related heterocyclic scaffolds. nih.gov

Computational studies, such as molecular docking, are often employed to understand the interactions between imidazole derivatives and their target receptors at the molecular level. These studies can elucidate the binding modes and key interactions that contribute to the observed biological activity. For example, the interaction of 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole with various protein targets has been investigated using molecular docking to understand its potential as an anticancer agent. researchgate.net Similarly, in silico studies have been used to explore the interactions of imidazole derivatives with potential targets in breast cancer, such as TTK, HER2, and GR. frontiersin.org

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on 2-(3-Methoxyphenyl)imidazole-4-methanol and its Derivatives

Direct and extensive research specifically targeting this compound is not widely documented in current literature. However, significant insights can be drawn from studies on structurally analogous compounds. For instance, research on related molecules like 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol and (2-(3-Chloro-4-methoxyphenyl)-1H-imidazol-5-yl)methanol provides a foundational understanding of the synthesis and structural characteristics of 2-aryl-imidazole derivatives. researchgate.netbldpharm.com The synthesis of such compounds often involves multi-component cyclocondensation reactions. researchgate.net

Studies on a variety of imidazole (B134444) derivatives have established their broad pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.gov This wide range of bioactivity underscores the importance of the imidazole core as a "privileged structure" in drug discovery. nih.gov The specific substitution pattern, such as the 3-methoxyphenyl (B12655295) group at the C2 position and the methanol (B129727) group at the C4 position, is expected to modulate these properties through steric and electronic effects, influencing molecular recognition at biological targets. The synthesis of imidazole-derived ethers, for example, has been explored to develop new agents with anticancer and antioxidant properties, highlighting a potential derivatization path for the C4-methanol group. nih.gov

Identification of Unexplored Avenues in Synthetic Methodologies and Derivatization Strategies

While classical methods for imidazole synthesis, such as the Radziszewski and van Leusen reactions, are well-established, there remain significant opportunities for innovation, particularly for the regiocontrolled synthesis of polysubstituted imidazoles like this compound. rsc.orgmdpi.com

Unexplored Synthetic Methodologies: Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. researchgate.net Key unexplored avenues include:

Green Chemistry Approaches: The application of microwave irradiation, ultrasound, and ball milling techniques to the synthesis of this compound could significantly reduce reaction times and improve yields. researchgate.net

Catalyst Development: Exploring novel catalysts, such as deep eutectic solvents or silica-supported heteropolytungstic acid, could offer enhanced efficiency and selectivity in multi-component reactions that form the imidazole core. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for the scalable and safe production of imidazole derivatives, an area that remains largely unexplored for this specific compound class.

Novel Derivatization Strategies: The core structure of this compound offers multiple sites for chemical modification to create libraries of novel compounds. Future strategies should focus on:

C4-Methanol Group Modification: Beyond simple etherification or esterification, this group can be oxidized to an aldehyde or carboxylic acid, which can then serve as a handle for further elaboration into amides, esters, or other functional groups.

Imidazole Ring Functionalization: Selective N-alkylation or N-arylation at the N1 position can significantly alter the compound's physicochemical properties. Furthermore, direct C-H functionalization at the C5 position represents a modern and atom-economical approach to introduce further diversity.

Aromatic Ring Modification: The 3-methoxyphenyl ring can be subjected to electrophilic aromatic substitution to introduce additional substituents, or the methoxy (B1213986) group itself can be demethylated to a phenol, providing another point for derivatization.

| Synthetic Approach | Description | Potential Advantages for Target Compound | Key References |

| Multi-Component Reactions | One-pot synthesis involving an aldehyde (3-methoxybenzaldehyde), a 1,2-dicarbonyl compound, and an ammonia (B1221849) source. | High atom economy, operational simplicity, allows for rapid library generation. | rsc.org, nih.gov |

| van Leusen Imidazole Synthesis | Reaction between a tosylmethyl isocyanide (TosMIC) and an imine derived from 3-methoxybenzaldehyde (B106831). | Good regioselectivity, versatile for synthesizing 1,4,5-trisubstituted imidazoles. | mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate classical condensation reactions. | Drastically reduced reaction times, often improved yields, energy efficient. | researchgate.net |

| Metal-Catalyzed Cyclizations | Involves transition metal catalysts (e.g., copper, zinc) to facilitate ring formation from various precursors like 2H-azirines. | Mild reaction conditions, high functional group tolerance. | rsc.org |

Prospects for Advancements in Computational Predictions for Imidazole-Based Systems

Computational chemistry has become an indispensable tool in the rational design and study of molecular systems. For imidazole-based compounds, several computational techniques are poised to accelerate discovery and deepen understanding.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can accurately predict molecular geometries, electronic structures, and reactivity parameters for imidazole derivatives. mdpi.com Future applications will likely focus on modeling reaction mechanisms to optimize synthetic pathways and predicting photophysical properties for applications in materials science, such as for organic dyes in solar cells. mdpi.comnih.gov

Molecular Docking: This technique is crucial for predicting the binding modes and affinities of imidazole derivatives to biological targets, thereby guiding the design of new therapeutic agents. nih.govresearchgate.net Advancements in scoring functions and the use of machine learning to refine docking results will improve predictive accuracy. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models, often built using machine learning algorithms, correlate structural descriptors of molecules with their biological activities. researchgate.net Developing robust QSAR models for imidazole derivatives can enable high-throughput virtual screening of large compound libraries to identify promising candidates for synthesis and testing.

Machine Learning (ML) and AI: Beyond QSAR, ML models can predict a wide array of properties, from ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to photovoltaic performance. nih.govnih.gov An emerging trend is the use of generative models to design novel imidazole structures with desired properties from scratch.

| Computational Method | Application for Imidazoles | Future Prospects | Key References |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, reactivity, and thermodynamic parameters. | Elucidation of complex reaction mechanisms; design of materials with specific optical properties. | mdpi.com |

| Molecular Docking | Predicting binding affinity and orientation of imidazole ligands in the active sites of proteins. | Integration with AI for more accurate scoring; application in designing targeted covalent inhibitors. | nih.gov, mdpi.com, researchgate.net |

| QSAR/Machine Learning | Predicting biological activity (e.g., antimicrobial, anticancer) and physicochemical properties. | Development of predictive models for complex endpoints (e.g., toxicity); virtual screening of vast chemical spaces. | researchgate.net, nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of imidazole-protein complexes and their stability over time. | Enhanced sampling techniques to explore conformational landscapes; predicting binding kinetics. | acs.org |

Future Directions in the Rational Design of Imidazole Compounds for Tailored Molecular Functions

The rational design of novel imidazole compounds hinges on the synergistic integration of synthetic chemistry, biological evaluation, and computational modeling. The future of this field lies in a feedback-driven cycle where computational predictions guide synthetic efforts, and experimental results are used to refine predictive models.

Key future directions include:

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the imidazole scaffold with other pharmacophores. nih.gov For this compound, this could mean linking it to other heterocyclic systems like triazoles or pyrazoles to develop compounds with dual or enhanced modes of action. nih.govresearchgate.net

Target-Specific Design: Moving beyond broad screening, future efforts will focus on designing imidazole derivatives for specific biological targets. This requires a deep understanding of the target's structure and the use of sophisticated computational tools like molecular docking and MD simulations to design molecules with high affinity and selectivity. mdpi.com

Materials Science Applications: The imidazole core is not limited to medicine. Its electronic properties make it a valuable building block for functional materials, including ionic liquids, liquid crystals, and organic dyes for dye-sensitized solar cells (DSSCs). mdpi.comnih.gov Rational design, aided by QM and ML, can be used to tune the optical and electronic properties of derivatives of this compound for these advanced applications. nih.gov

Development of Chemical Probes: Designing fluorescent or chemically reactive derivatives can create molecular probes for studying biological processes or for use in diagnostic applications. The inherent hydrogen-bonding capabilities of the imidazole ring make it an attractive scaffold for developing sensors.

By systematically exploring the synthetic and derivatization possibilities for this compound, guided by the predictive power of modern computational methods, researchers can unlock the full potential of this and related imidazole structures for a wide range of tailored molecular functions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methoxyphenyl)imidazole-4-methanol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between substituted aldehydes and amines. For example, refluxing 1H-imidazole-4-carboxaldehyde with 3-methoxyphenyl derivatives in methanol with glacial acetic acid as a catalyst yields intermediates, followed by reduction to introduce the methanol group . Optimization includes solvent selection (e.g., ethanol vs. water), catalyst screening (e.g., palladium on carbon vs. Raney nickel to avoid dehalogenation), and temperature control (45°C for cyclization) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in DMSO-d can resolve aromatic protons (δ 6.35–8.69 ppm) and verify substituents .

- Elemental Analysis : Match calculated vs. experimental C, H, N values (e.g., C: 64.16% observed vs. 64.13% calculated) .

- X-ray Crystallography : Determines dihedral angles between aromatic rings and imidazole core (e.g., 12.65° for fluoromethoxy groups) .

Q. How does the 3-methoxyphenyl group influence the compound's physicochemical properties?

- Methodological Answer : The electron-donating methoxy group enhances solubility in polar solvents (e.g., methanol) and stabilizes the aromatic system via resonance. LogP calculations and HPLC retention times can quantify hydrophobicity, while IR spectroscopy identifies O–CH stretching (~2830 cm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., distinguishing imidazole H from aryl H).

- Computational Modeling : Compare experimental shifts with DFT-predicted values (software: Gaussian or ADF).

- Isotopic Labeling : Synthesize -labeled analogs to confirm carbon connectivity .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Raney nickel reduces dehalogenation byproducts compared to palladium .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).

- Byproduct Analysis : LC-MS monitors intermediates like hydrodechlorinated derivatives; quenching with NaSO removes excess halogens .

Q. How can structure-activity relationships (SAR) guide pharmacological testing of analogs?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 4-methanol group with carboxylates or amides to modulate bioavailability.

- Docking Studies : Use AutoDock Vina to predict binding to targets like metabotropic glutamate receptors (mGluRs) based on analogs such as BR-5MPEP .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., nitric oxide synthase) with IC comparisons .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Slow evaporation from DMSO/EtOH mixtures promotes monoclinic crystal growth (space group P2/c) .

- Temperature Gradients : Cooling from 45°C to 25°C at 0.5°C/hr reduces lattice defects.

- Hydrogen Bond Analysis : Weak C–H⋯F/N interactions stabilize the crystal lattice; Hirshfeld surface analysis quantifies intermolecular contacts .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Verification : Repeat synthesis with HPLC purity >99% (C18 column, 254 nm).

- Inter-lab Calibration : Cross-validate NMR with a deuterated internal standard (e.g., TMS).

- Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., Acta Cryst. E) and exclude non-peer-reviewed sources (e.g., BenchChem) .

Q. What steps ensure reproducibility in biological assays involving this compound?

- Methodological Answer :

- Strict Solubility Protocols : Use DMSO stock solutions <0.1% v/v to avoid solvent toxicity.

- Positive Controls : Include known mGluR modulators (e.g., M-5MPEP) in dose-response curves .

- Blinded Experiments : Randomize sample IDs and use automated plate readers to reduce bias .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.